Methyl 2-Fluoro-3-iodo-6-(methylsulfonyl)benzoate
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Description
“Methyl 2-Fluoro-3-iodo-6-(methylsulfonyl)benzoate” is a useful research chemical . It is also known as "Benzoic acid, 2-fluoro-3-iodo-6-(methylsulfonyl)-, methyl ester" . Its CAS number is 1823565-96-3 .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H8FIO4S . Its molecular weight is 358.13 .Scientific Research Applications
Cardioprotective Agents
One study highlights the development of benzoylguanidines as Na+/H+ exchanger inhibitors, beneficial for preserving cellular integrity during cardiac ischemia and reperfusion. This research underscores the importance of specific substituent placements for compound potency, including the introduction of methylsulfonyl groups through a sequence of standard reactions, which may be related to the structural framework of Methyl 2-Fluoro-3-iodo-6-(methylsulfonyl)benzoate (Baumgarth, Beier, & Gericke, 1997).
Organic Synthesis and Functional Group Transformations
Research into the reactions of [fluoro(sulfonyloxy)iodo]benzene with acyclic olefins, leading to 1,2-disulfonates and isomeric α-fluoro-β-sulfonyloxy products, provides insights into the reactivity and potential synthetic applications of sulfonyl and fluoro groups in organic synthesis. This is indicative of the versatility of this compound in facilitating novel bond formations (Pirkuliev et al., 2001).
Fluorine Chemistry
An ab initio study revealed the significant effect of fluorine substitution on the structure and energy of α-sulfonyl carbanions. This research demonstrates the impact of fluorine on molecular stability and configuration, highlighting the role of this compound in studying negative hyperconjugation and molecular design (Raabe, Gais, & Fleischhauer, 1996).
Herbicide Development
Another study focused on the changes in herbicidal activity and selectivity by selective fluorine substitution. The introduction of fluorine atoms significantly altered the properties of certain compounds, showcasing the potential of this compound in the development of more effective and selective herbicides (Hamprecht, Würzer, & Witschel, 2004).
Properties
IUPAC Name |
methyl 2-fluoro-3-iodo-6-methylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO4S/c1-15-9(12)7-6(16(2,13)14)4-3-5(11)8(7)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKYYBVJHYNQAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)I)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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